N-(4-amino-2-methylphenyl)benzenesulfonamide
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Overview
Description
N-(4-amino-2-methylphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties. This compound is characterized by the presence of an amino group and a methyl group attached to the phenyl ring, which is further connected to a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-methylphenyl)benzenesulfonamide typically involves the reaction of 4-amino-2-methylbenzenesulfonyl chloride with aniline under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified by recrystallization from ethanol or another suitable solvent .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(4-amino-2-methylphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-amino-2-methylphenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX, an enzyme that plays a crucial role in maintaining pH balance in cancer cells. By inhibiting this enzyme, the compound disrupts the pH regulation, leading to cell death. The compound also interacts with other molecular targets, including bacterial enzymes, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(3-methoxypropyl)benzenesulfonamide
- 4-amino-N-(2-methoxyphenyl)benzenesulfonamide
- 4-methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide
Uniqueness
N-(4-amino-2-methylphenyl)benzenesulfonamide is unique due to the presence of both an amino group and a methyl group on the phenyl ring, which enhances its biological activity and specificity towards certain enzymes. This structural feature distinguishes it from other similar compounds and contributes to its potent anticancer and antibacterial properties .
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-10-9-11(14)7-8-13(10)15-18(16,17)12-5-3-2-4-6-12/h2-9,15H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXYGFICBJIBPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354411 |
Source
|
Record name | Benzenesulfonamide, N-(4-amino-2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86785-35-5 |
Source
|
Record name | Benzenesulfonamide, N-(4-amino-2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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